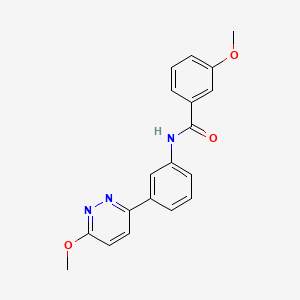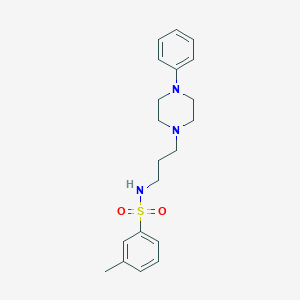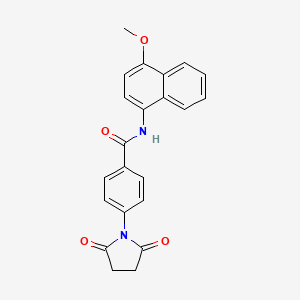![molecular formula C12H10Br2N2O2S B2824922 [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine CAS No. 1246821-25-9](/img/structure/B2824922.png)
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine, commonly known as DBMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBMP is a sulfonamide-based compound that is widely used in medicinal chemistry, biochemistry, and pharmacology research.
Wissenschaftliche Forschungsanwendungen
DBMP has various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It is used as a building block for the synthesis of various sulfonamide-based compounds that have potential therapeutic applications. DBMP and its derivatives have been studied for their antimicrobial, antiviral, anticancer, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of DBMP is not fully understood, but it is believed to inhibit the activity of enzymes that are involved in various biological processes. DBMP has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
DBMP has various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of ion channels, and the disruption of cellular signaling pathways. DBMP has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DBMP in lab experiments is its potent activity against various biological targets. DBMP and its derivatives have been shown to have a high degree of selectivity for certain enzymes and receptors, making them useful tools for studying biological processes. However, one of the limitations of using DBMP in lab experiments is its potential toxicity. DBMP has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on DBMP. One potential direction is the development of new derivatives of DBMP that have improved selectivity and potency against specific biological targets. Another potential direction is the study of the pharmacokinetic properties of DBMP and its derivatives, including their absorption, distribution, metabolism, and excretion in the body. Additionally, the potential use of DBMP as a therapeutic agent for various diseases should be further explored.
Synthesemethoden
The synthesis of DBMP involves the reaction of 2,4-dibromo-5-methylbenzenesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is purified by recrystallization.
Eigenschaften
IUPAC Name |
2,4-dibromo-5-methyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2S/c1-8-6-11(10(14)7-9(8)13)19(17,18)16-12-4-2-3-5-15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHQLLQDVXTUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)

![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)


![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2824847.png)

![2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2824852.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2824854.png)
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2824855.png)


![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)
